Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate
Overview
Description
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate is a synthetic organic compound with the molecular formula C₁₇H₃₀N₂O₃ and a molecular weight of 310.44 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro ring system. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction, often using tert-butyl chloride and a base such as sodium hydride.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylate ester.
Industrial Production Methods
While specific industrial production methods for Tert-Butyl 1-Oxo-2,11-Diazaspiro[6This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and tert-butyl chloride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the interactions of spirocyclic compounds with biological targets.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate: Similar compounds include other spirocyclic diazaspiro compounds with different substituents.
Spirocyclic Compounds: These include spirooxindoles and spirocyclic lactams, which share the spirocyclic core but differ in functional groups and overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable in medicinal chemistry and other research fields .
Biological Activity
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate (CAS No. 1250999-07-5) is a synthetic organic compound characterized by its spirocyclic structure, which includes a tert-butyl group and a carboxylate moiety. With the molecular formula C₁₇H₃₀N₂O₃ and a molecular weight of approximately 310.44 g/mol, this compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications.
Chemical Structure and Properties
The unique spirocyclic framework of this compound allows for specific interactions with biological targets, making it an interesting subject for pharmacological studies.
Property | Value |
---|---|
Molecular Formula | C₁₇H₃₀N₂O₃ |
Molecular Weight | 310.44 g/mol |
IUPAC Name | This compound |
CAS Number | 1250999-07-5 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structural motifs have shown effectiveness against various bacterial strains. The diazaspiro framework may contribute to this activity through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Neurological Effects : As a building block in the synthesis of potential therapeutic agents for neurological disorders, the compound has been investigated for its ability to modulate neurotransmitter systems. This includes potential interactions with receptors involved in pain and anxiety pathways.
- Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor of specific enzymes linked to metabolic disorders or cancer progression. Further studies are required to elucidate the precise mechanisms and target enzymes.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : The spirocyclic structure allows for effective binding to specific receptors or enzymes due to its three-dimensional conformation.
- Modulation of Biological Pathways : By interacting with molecular targets, the compound may influence various signaling pathways, leading to altered physiological responses.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of spirocyclic compounds similar to this compound:
- Antibacterial Activity : A study demonstrated that related diazaspiro compounds inhibited the growth of Gram-positive bacteria, suggesting a potential role in developing new antibiotics .
- Neuropharmacological Studies : Research focusing on compounds with similar structures revealed their potential as anxiolytics and analgesics, indicating that this compound might share these properties .
- Enzyme Inhibition Assays : Investigations into enzyme inhibition have shown that spirocyclic compounds can effectively inhibit glycosidases and proteases, which are critical in various disease processes .
Properties
IUPAC Name |
tert-butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane-11-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-16(2,3)22-15(21)19-12-6-9-17(10-7-13-19)8-4-5-11-18-14(17)20/h4-13H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRJTNMFDQZFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CCCCNC2=O)CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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